molecular formula C15H23NO B14960386 N-[4-(butan-2-yl)phenyl]-2-methylbutanamide

N-[4-(butan-2-yl)phenyl]-2-methylbutanamide

Cat. No.: B14960386
M. Wt: 233.35 g/mol
InChI Key: WEUXNLLTQIMZKE-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2-methylbutanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a 2-methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-methylbutanamide typically involves the reaction of 4-(butan-2-yl)aniline with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-(butan-2-yl)aniline} + \text{2-methylbutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-[4-(butan-2-yl)phenyl]-2-methylbutanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features make it suitable for investigating the behavior of amides in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its amide group is a common motif in drug molecules, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its chemical properties make it a valuable component in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: N-[4-(butan-2-yl)phenyl]-2-methylbutanamide is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring or variations in the amide moiety. These differences can affect the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for diverse applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-2-methylbutanamide

InChI

InChI=1S/C15H23NO/c1-5-11(3)13-7-9-14(10-8-13)16-15(17)12(4)6-2/h7-12H,5-6H2,1-4H3,(H,16,17)

InChI Key

WEUXNLLTQIMZKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(C)CC

Origin of Product

United States

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